5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with an aldehyde group on the thiophene ring, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-fluoro-4-hydroxybenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules. This compound may inhibit enzymes or receptors involved in disease pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(2-Bromo-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(2-Methyl-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These features make it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
5-(2-fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-5-7(14)1-3-9(10)11-4-2-8(6-13)15-11/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLXDQJNDGXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684203 |
Source
|
Record name | 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-55-1 |
Source
|
Record name | 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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